3-Bromo-2-methylpyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Chemistry
Halogenated pyridine scaffolds are of paramount importance in organic chemistry due to the versatile reactivity imparted by the halogen substituent. eurekalert.org The presence of a halogen atom, such as bromine, on the pyridine ring serves multiple purposes. It can act as a leaving group in nucleophilic substitution reactions and is an essential component in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions. vulcanchem.com These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. mdpi.com
Furthermore, the electronic properties of the pyridine ring are significantly influenced by the presence and position of halogen atoms, affecting the regioselectivity of subsequent chemical transformations. nih.govsmolecule.com This allows for precise control over the synthesis of highly substituted and functionalized pyridine derivatives, which are often challenging to prepare through other means. eurekalert.org The unique structural and electronic features of halogenated pyridines make them indispensable intermediates in the development of new pharmaceuticals, agrochemicals, and functional materials. chemimpex.comrsc.org
Overview of 3-Bromo-2-methylpyridine as a Versatile Intermediate
This compound, also known as 3-bromo-2-picoline, is a clear, colorless to brown liquid at room temperature. vulcanchem.com Its molecular structure, featuring a bromine atom at the 3-position and a methyl group at the 2-position of the pyridine ring, makes it a highly versatile intermediate in organic synthesis. vulcanchem.com The bromine atom serves as a primary site for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. vulcanchem.comsmolecule.com This reactivity allows for the introduction of a wide array of functional groups and molecular fragments at this specific position.
The strategic placement of the methyl group adjacent to the bromine atom also influences the compound's reactivity and provides a point for further functionalization. vulcanchem.com This unique combination of a reactive bromine atom and a neighboring methyl group on the pyridine core makes this compound a sought-after precursor in the synthesis of complex molecules, including active pharmaceutical ingredients and specialized organic materials. vulcanchem.comchemicalbook.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆BrN vulcanchem.com |
| Molecular Weight | 172.02 g/mol vulcanchem.com |
| Appearance | Clear, colorless to brown liquid vulcanchem.com |
| Boiling Point | 76°C at 17 mmHg vulcanchem.com |
| Density | 1.495 g/cm³ vulcanchem.com |
| Refractive Index | 1.5604 vulcanchem.com |
| Flash Point | 174°F vulcanchem.com |
| CAS Number | 38749-79-0 vulcanchem.com |
Detailed Research Findings
The utility of this compound as a synthetic intermediate is well-documented in chemical literature. One common method for its synthesis involves the bromination of 2-methylpyridine (B31789) using bromine in the presence of a catalyst like aluminum chloride. vulcanchem.comchemicalbook.com
In contemporary research, this compound is frequently employed in palladium-catalyzed cross-coupling reactions. For instance, it can be coupled with various boronic acids in Suzuki-Miyaura reactions to form C-C bonds, leading to the synthesis of biaryl compounds and other complex structures. The bromine atom at the 3-position readily undergoes oxidative addition to the palladium catalyst, initiating the catalytic cycle.
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution reactions, although this often requires harsh conditions due to the electron-rich nature of the pyridine ring. The presence of the methyl group can also sterically influence the approach of nucleophiles.
Recent studies have also explored the use of this compound in the synthesis of novel heterocyclic systems. For example, it can serve as a precursor for the generation of other functionalized pyridines through metal-halogen exchange followed by reaction with an electrophile. vulcanchem.com Its derivatives are being investigated for various applications, including in medicinal chemistry as potential therapeutic agents and in materials science for the development of new organic electronic materials. smolecule.com
Interactive Data Table: Selected Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds |
| Nucleophilic Substitution | Strong nucleophile, high temperature | Substituted pyridines |
| Metal-Halogen Exchange | Organolithium reagent, low temperature | Lithiated pyridine intermediate |
| Oxidation | --- | This compound 1-oxide chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPWPTPHMIYYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360868 | |
| Record name | 3-Bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-79-0 | |
| Record name | 3-Bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 3 Bromo 2 Methylpyridine
Historical and Classical Synthetic Approaches
Bromination of 2-Methylpyridine (B31789) (2-Picoline) via Lewis Acid Catalysis
A traditional and direct method for preparing 3-bromo-2-methylpyridine involves the bromination of 2-methylpyridine, also known as 2-picoline. vulcanchem.comchemicalbook.com This electrophilic aromatic substitution reaction is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vulcanchem.comnbinno.com In a representative procedure, 2-methylpyridine is added to aluminum chloride at an elevated temperature, followed by the dropwise addition of bromine. vulcanchem.comchemicalbook.com The reaction mixture is then stirred for a period to ensure completion. vulcanchem.comchemicalbook.com
The reaction proceeds as the Lewis acid polarizes the bromine molecule, increasing its electrophilicity and enabling it to attack the pyridine (B92270) ring. The methyl group at the 2-position directs the incoming electrophile, but not always with perfect selectivity.
Challenges in Regioselectivity and By-product Formation in Traditional Methods
A significant drawback of the direct bromination of 2-picoline is the lack of complete regioselectivity. patsnap.comgoogle.com The reaction often yields a mixture of isomers, primarily this compound and 5-bromo-2-methylpyridine (B113479). patsnap.comgoogle.com The separation of these isomers is challenging due to their similar physical properties, such as boiling points, often requiring specialized and costly distillation equipment. google.com
This lack of selectivity and the formation of multiple by-products can lead to low yields of the desired this compound. google.com For instance, one documented procedure reports a yield of only 12% for the target compound after purification by silica (B1680970) gel column chromatography. chemicalbook.com The large amount of Lewis acid required and the potential for polybromination further complicate the process and increase waste production. patsnap.comgoogle.com
Contemporary and Optimized Synthetic Strategies
To address the limitations of classical methods, more refined and multi-step synthetic routes have been developed. These contemporary strategies often offer improved yields, greater regioselectivity, and better scalability.
Multi-Step Synthesis from Diethyl Malonate and 2-Chloro-3-nitropyridine (B167233)
A prominent modern approach involves a multi-step synthesis starting from diethyl malonate and 2-chloro-3-nitropyridine. patsnap.comgoogle.com This method is designed to build the desired molecule with the bromine atom positioned correctly from the outset, thus avoiding the regioselectivity issues of direct bromination. The key steps are:
Condensation: Diethyl malonate reacts with an alkali metal, like sodium, to form a salt. This is then reacted with a toluene (B28343) solution of 2-chloro-3-nitropyridine in a condensation reaction. patsnap.comgoogle.com
Decarboxylation: The resulting intermediate undergoes decarboxylation under acidic conditions to yield 2-methyl-3-nitropyridine (B124571). patsnap.comgoogle.com Molar yields for this step can be as high as 95%. google.com
This pathway provides a reliable method for producing a key precursor to this compound.
Reductive Amination and Subsequent Diazotization-Bromination Pathways
Following the synthesis of 2-methyl-3-nitropyridine, the synthesis proceeds through reduction and a diazotization-bromination sequence:
Hydrogenation/Reduction: The nitro group of 2-methyl-3-nitropyridine is reduced to an amino group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol, resulting in the formation of 2-methyl-3-aminopyridine. patsnap.comgoogle.com
Diazotization and Bromination: The 2-methyl-3-aminopyridine is then converted to the target compound. This involves reacting it with an acid to form a salt, followed by cooling to a low temperature (between -10°C and 0°C). patsnap.comgoogle.com Bromine is added, followed by a sodium nitrite (B80452) solution, which initiates the diazotization and subsequent bromination to yield this compound. patsnap.comgoogle.com
This pathway offers the advantage of moderate reaction conditions and straightforward post-reaction processing, making it suitable for larger-scale production. patsnap.com
Process Optimization for Enhanced Yield and Scalability
Efforts to optimize the synthesis of this compound focus on improving yield, reducing costs, and enhancing scalability for industrial applications. patsnap.comnih.gov Key areas of optimization include:
Catalyst and Reagent Selection: The choice of catalyst in the hydrogenation step and the specific brominating agents can significantly impact the efficiency and cost-effectiveness of the synthesis. patsnap.com
Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent systems can lead to higher yields and reduced side reactions. patsnap.comnih.gov For example, using a mixed solvent system and optimizing the base and catalyst combination in related cross-coupling reactions has been shown to increase yields significantly. researchgate.net
Purification Techniques: Developing more efficient purification methods to remove impurities and by-products is crucial for obtaining high-purity this compound, which is often required for pharmaceutical applications. chemicalbook.comnbinno.com
Scalability: Adapting laboratory-scale procedures for large-scale industrial production is a key consideration. This includes using cost-effective starting materials and developing processes that are amenable to large reactors and continuous flow systems. patsnap.comnih.govnbinno.com
These optimization strategies aim to make the synthesis of this compound more economically viable and environmentally friendly. patsnap.com
Green Chemistry Considerations in this compound Synthesis
The synthesis of this compound, an important intermediate in the pharmaceutical and agrochemical industries, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. google.comchemicalbook.com The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This involves considerations such as improving atom economy, using safer solvents and reagents, increasing energy efficiency, and minimizing waste.
Traditional synthetic routes for this compound often present significant environmental and efficiency challenges. A common method involves the direct bromination of 2-picoline (2-methylpyridine) with molecular bromine, using a Lewis acid like aluminum chloride as a catalyst at high temperatures. chemicalbook.com This approach is hampered by several drawbacks, including the use of large quantities of the Lewis acid, poor regioselectivity leading to a mixture of this compound and the isomeric by-product 5-bromo-2-methylpyridine, which are difficult to separate due to their close boiling points. google.com This results in low yields of the desired product and significant waste. google.comchemicalbook.com
In response to these limitations, research efforts are being directed towards developing more sustainable and environmentally benign synthetic methodologies. These modern approaches focus on alternative reagents, recyclable catalysts, greener solvents, and more efficient reaction conditions.
Greener Synthetic Approaches
The development of sustainable methods for bromination is a key area of focus in green chemistry. Oxidative bromination, which utilizes bromide salts like sodium bromide (NaBr) or hydrobromic acid (HBr) in combination with an oxidant, presents a more atom-economical and safer alternative to using hazardous elemental bromine. nih.gov
One promising strategy is aerobic bromination , which uses molecular oxygen as the terminal oxidant. nih.govacs.org This method has been explored for various aromatic compounds and offers a significantly greener pathway. Research has demonstrated transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid. nih.govacs.org Such systems can use either HBr or a combination of NaBr and acetic acid as the bromine source, exhibiting high efficiency and a broad substrate scope. nih.govacs.org The potential to recycle the catalyst and the use of air as an oxidant contribute to the sustainability of this process. nih.gov
Electrochemical synthesis represents another frontier in green chemistry for halogenation reactions. researchgate.net Electrochemical methods can generate the reactive bromine species in situ from bromide salts, avoiding the handling of hazardous reagents. These reactions often proceed under mild, ambient conditions without the need for chemical oxidants, leading to a cleaner reaction profile and simpler workup. researchgate.net For instance, the electrochemical synthesis of related 3-bromoimidazo[1,2-a]pyridines has been shown to have a very good atom efficiency and a favorable E-factor (a measure of waste produced per kilogram of product). researchgate.net
The table below summarizes and compares the conditions and challenges of traditional synthesis with the advantages of greener alternatives.
Table 1: Comparison of Synthetic Methodologies for Bromination
| Feature | Traditional Method (e.g., Direct Bromination of 2-Picoline) | Greener Alternative (e.g., Aerobic or Electrochemical Bromination) |
|---|---|---|
| Bromine Source | Liquid Bromine (Br₂) chemicalbook.com | Hydrobromic Acid (HBr) or Sodium Bromide (NaBr) nih.govacs.org |
| Catalyst/Promoter | Stoichiometric Aluminum Chloride (AlCl₃) google.comchemicalbook.com | Catalytic Ionic Liquid or Electrode-based nih.govresearchgate.net |
| Oxidant | Not applicable | Oxygen (O₂) from air or electrochemical potential nih.govresearchgate.net |
| Solvent | Often requires organic solvents for reaction and workup google.comchemicalbook.com | Potential for use of greener solvents like water, PEG, or solvent-free conditions researchgate.netmdpi.combeilstein-journals.org |
| By-products | Significant amounts of isomeric by-products (e.g., 5-bromo-2-methylpyridine) google.com | Higher regioselectivity, reduced by-products nih.gov |
| Waste Generation | High E-Factor due to catalyst waste and by-products google.com | Lower E-Factor, potential for catalyst recycling nih.govresearchgate.net |
| Safety | Use of hazardous and corrosive liquid bromine and AlCl₃ chemicalbook.com | Avoids bulk handling of hazardous reagents; milder conditions researchgate.net |
Advancements in Solvents and Catalysis
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of pyridine derivatives often employ volatile organic compounds (VOCs) like toluene or chlorinated solvents. google.combeilstein-journals.org Green chemistry promotes the substitution of these hazardous solvents with more benign alternatives.
Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of various N-heterocycles has been successfully demonstrated in aqueous media. mdpi.comresearchgate.net Polyethylene glycol (PEG) is another recommended green solvent, valued for its low toxicity, biodegradability, and recyclability. researchgate.net
Solvent-Free Conditions: Conducting reactions under neat or solvent-free conditions is an even more effective way to reduce solvent waste. beilstein-journals.orgbeilstein-journals.org Catalyst- and solvent-free additions of aldehydes to azaarenes have been reported, highlighting a highly atom-economical pathway that minimizes pollution. beilstein-journals.orgbeilstein-journals.org
Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.com
The table below details specific research findings related to green chemistry principles in the synthesis of pyridine derivatives, which could be applicable to this compound.
Table 2: Research Findings in Green Synthesis of Pyridine Derivatives
| Green Chemistry Approach | Starting Materials/Reaction Type | Catalyst/Conditions | Key Findings & Advantages | Reference |
|---|---|---|---|---|
| Aerobic Oxidative Bromination | Aromatic C-H bonds | Ionic Liquid (promoter), O₂ balloon, HBr or NaBr/AcOH | Transition-metal-free, controllable chemoselectivity, catalyst can be recycled. | nih.govacs.org |
| Electrochemical Synthesis | 2-Aminopyridines and α-bromoketones | Undivided cell, no external oxidant | High efficiency, broad substrate scope, ambient conditions, easily scalable. Favorable E-factor reported for similar compounds. | researchgate.net |
| Solvent-Free Synthesis | 2-Methylazaarenes and aromatic aldehydes | Heat (135 °C), catalyst-free, solvent-free | Highly atom-economical, avoids hazardous catalysts and solvents, simple procedure. | beilstein-journals.orgbeilstein-journals.org |
| Synthesis in Green Solvents | 2-Aminopyridines, aryl aldehydes, phenylacetylene | Polyethylene glycol 400 (PEG 400) | High product yield, short reaction time, recyclable solvent. | researchgate.net |
By integrating these green chemistry principles—such as adopting aerobic or electrochemical bromination, utilizing safer solvents like water or PEG, or eliminating solvents altogether—the synthesis of this compound can be made significantly more sustainable, efficient, and environmentally responsible.
Chemical Reactivity and Mechanistic Studies of 3 Bromo 2 Methylpyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 3-bromo-2-methylpyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring, a bromine atom at the 3-position and a methyl group at the 2-position, further influence the regioselectivity of such reactions. The bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The methyl group is an activating group and also directs ortho and para.
In the case of this compound, the positions available for substitution are C4, C5, and C6. The interplay of the directing effects of the existing substituents and the inherent reactivity of the pyridine ring dictates the outcome of electrophilic substitution reactions. For instance, in related 2-substituted pyridines, electrophilic attack often occurs at the C5 position. The presence of the bromine at C3 would further influence this, potentially directing substitution to the C5 position due to a combination of electronic and steric factors.
Further functionalization of the pyridine ring can also be achieved through manipulation of existing functional groups. For example, a hydroxyl group on the pyridine ring, as seen in 3-bromo-2-hydroxy-5-methylpyridine, can direct electrophilic aromatic substitution. chemimpex.com
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the 3-position of this compound is a key site for nucleophilic substitution reactions. vulcanchem.com The electron-deficient nature of the pyridine ring makes the carbon atom attached to the bromine susceptible to attack by nucleophiles. These reactions provide a powerful tool for introducing a wide range of functional groups onto the pyridine core.
The bromine atom in this compound can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. ambeed.comevitachem.com These reactions are typically carried out under basic conditions and may require elevated temperatures to proceed efficiently. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions employed. For example, polar aprotic solvents like DMF can enhance the rate of nucleophilic substitution reactions by stabilizing ionic intermediates.
The steric hindrance from the adjacent methyl group at the C2 position can slightly reduce the reactivity of the C3-bromine towards nucleophilic substitution compared to unsubstituted bromopyridines. Nevertheless, these reactions are synthetically valuable for creating a diverse array of substituted pyridine derivatives. For instance, reaction with piperidine (B6355638) can yield 3-(piperidin-1-yl)-2-methylpyridine.
| Nucleophile | Reagent Example | Product Type |
| Amine | Piperidine | 3-Amino-2-methylpyridine (B1201488) derivative |
| Thiol | Sodium thiophenolate | 3-Thioether-2-methylpyridine derivative |
| Alkoxide | Sodium methoxide (B1231860) | 3-Alkoxy-2-methylpyridine derivative |
Metal-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom on this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. mdpi.com In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. mdpi.com
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Reactants : this compound and an aryl or vinyl boronic acid.
Catalyst : A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Base : A base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required.
Solvent : A solvent system such as a mixture of dioxane and water is commonly used.
The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. The steric hindrance from the methyl group at the C2 position can influence the efficiency of the coupling reaction.
| Catalyst | Base | Solvent | Typical Yields |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 65-78% |
| Pd(OAc)₂ | K₂CO₃ | DMSO/H₂O | 70-85% |
Palladium-catalyzed reactions are central to the functionalization of this compound. mdpi.comscience.gov The bromine atom at the C3 position serves as an effective leaving group in these transformations. The efficacy of the leaving group is a critical factor in the success of palladium-catalyzed cross-coupling reactions. Bromine is a good leaving group, making this compound a suitable substrate for a variety of palladium-catalyzed transformations beyond Suzuki-Miyaura coupling, such as Buchwald-Hartwig amination (for C-N bond formation) and Heck reactions (for C-C bond formation). eie.gracs.org
The choice of palladium catalyst and ligands is crucial for optimizing these transformations. acs.org Different ligands can modulate the reactivity and selectivity of the palladium catalyst, allowing for the coupling of a wide range of substrates. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of cross-coupling reactions involving sterically hindered substrates.
While palladium is the most common catalyst for cross-coupling reactions of aryl halides, other transition metals such as copper and nickel can also be employed. beilstein-journals.org
Ullmann Condensation : This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For example, the reaction of this compound with an alcohol in the presence of a copper catalyst can yield the corresponding 3-alkoxy-2-methylpyridine.
Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.
Stille Coupling : This reaction utilizes an organotin reagent and a palladium catalyst.
Oxidation and Reduction Pathways of this compound
The chemical behavior of this compound is characterized by its susceptibility to both oxidation and reduction, targeting different sites within the molecule, namely the pyridine ring nitrogen, the methyl group, and the aromatic system itself.
Oxidation:
The pyridine nitrogen in this compound and its isomers can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide. For instance, the related compound 5-bromo-2-methylpyridine (B113479) is oxidized to 5-bromo-2-methylpyridine N-oxide using reagents such as hydrogen peroxide. smolecule.com This reaction increases the electron density of the pyridine ring, making it more susceptible to certain types of substitution.
Oxidation can also occur at the methyl group. A notable reaction involves the conversion of this compound into the corresponding pyridine carboxaldehyde. chemicalbook.com This is achieved through a gem-dibromination of the methyl group using N-bromosuccinimide (NBS) initiated by a peroxide, followed by hydrolysis of the resulting dibromomethyl intermediate. chemicalbook.com
Reduction:
Reduction reactions involving this compound or its precursors are common in synthetic pathways. The compound itself is noted for its use as a post-processing agent in hydrogenation reduction reactions. biosynth.com
A key reduction pathway is demonstrated in the synthesis of precursors to this compound. For example, 2-Methyl-3-nitropyridine (B124571) undergoes catalytic hydrogenation to yield 2-methyl-3-aminopyridine. google.comgoogle.com This step is crucial for introducing the amino group that is subsequently converted to the bromo group via a Sandmeyer-type reaction. The reduction is typically carried out under mild conditions using a Palladium-on-carbon (Pd/C) catalyst in a solvent like methanol. google.com
Table 1: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reactant/Precursor | Reagents and Conditions | Product | Reference |
| Oxidation | 5-Bromo-2-methylpyridine | Hydrogen peroxide or other oxidizing agents | 5-Bromo-2-methylpyridine N-oxide | smolecule.com |
| Oxidation | This compound | 1. N-Bromosuccinimide (NBS), peroxide; 2. Hydrolysis | 3-Bromo-2-pyridinecarboxaldehyde | chemicalbook.com |
| Reduction | 2-Methyl-3-nitropyridine | H₂, Pd/C catalyst, Methanol, 20-40°C, 0.5MPa | 2-Methyl-3-aminopyridine | google.comgoogle.com |
Investigations into Reaction Mechanisms in Related Pyridine Systems (e.g., Elimination-Addition SN(EA) Mechanisms)
The reactivity of halopyridines in nucleophilic substitution reactions is highly dependent on the position of the halogen atom. While 2- and 4-halopyridines readily undergo nucleophilic aromatic substitution via a two-step addition-elimination (SNAr) mechanism, 3-halopyridines like this compound are generally unreactive under these conditions. msu.eduyoutube.com This is because the negative charge of the intermediate cannot be effectively delocalized onto the electronegative nitrogen atom when the substituent is at the 3-position. msu.eduyoutube.com
Consequently, 3-halopyridines react with strong bases, such as sodium amide (NaNH₂), through an alternative pathway known as the elimination-addition (SN(EA)) mechanism. msu.edu This mechanism involves the formation of a highly reactive heterocyclic aryne intermediate, known as a pyridyne.
The process unfolds in two main stages:
Elimination: The strong base abstracts a proton from a carbon atom adjacent to the one bearing the halogen. This is followed by the elimination of the halide ion, resulting in the formation of a pyridyne intermediate with a formal triple bond within the ring. For 3-bromopyridine, the formation of 2,3-pyridyne has been reported. msu.edunih.gov However, other studies suggest that for 3-halopyridines unsubstituted at the C4 position, the 3,4-pyridyne intermediate is generated. cdnsciencepub.com
Addition: A nucleophile then attacks one of the two carbons of the triple bond in the pyridyne intermediate. Subsequent protonation yields the substituted pyridine product.
In the case of the 2,3-pyridyne intermediate formed from 3-halopyridines, studies have shown that nucleophilic attack occurs predominantly at the 2-position. nih.gov For example, the reaction of 2,3-pyridyne with N-methylaniline results exclusively in the formation of N-methyl-N-phenylpyridin-2-amine. nih.gov This regioselectivity is attributed to the electronic properties of the pyridyne intermediate.
This elimination-addition pathway is distinct from the more common SNAr mechanism, which is favored for activated aromatic systems where electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.org The inability of 3-halopyridines to stabilize the intermediate required for SNAr makes the high-energy pyridyne pathway the predominant route for nucleophilic substitution under strongly basic conditions. msu.edu
Table 2: Comparison of Nucleophilic Substitution Mechanisms for Halopyridines
| Mechanism | Position of Halogen | Key Intermediate | Conditions Required | Reactivity of 3-Halopyridines | Reference |
| Addition-Elimination (SNAr) | 2- or 4- | Meisenheimer-type complex (anionic σ-complex) | Electron-withdrawing groups | Very low / No reaction | msu.eduyoutube.com |
| Elimination-Addition (SN(EA)) | 3- | Pyridyne (e.g., 2,3-pyridyne or 3,4-pyridyne) | Strong base (e.g., NaNH₂) | Reactive | msu.edunih.gov |
Applications of 3 Bromo 2 Methylpyridine in Advanced Organic Synthesis
As a Versatile Synthon for Complex Organic Architectures
The strategic placement of the bromo and methyl groups on the pyridine (B92270) ring makes 3-bromo-2-methylpyridine a highly versatile synthon. vulcanchem.com The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. vulcanchem.com These reactions are instrumental in assembling complex molecular scaffolds from simpler precursors.
Notably, this compound is a valuable substrate in several palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl boronic acids to form biaryl compounds. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and proceeds via an oxidative addition, transmetalation, and reductive elimination mechanism. The efficiency of the coupling can be influenced by the electronic nature of the substituents on the boronic acid, with electron-donating groups often enhancing the reaction rate.
Negishi Coupling: In this reaction, this compound is coupled with an organozinc compound. vulcanchem.comwikipedia.org This method is known for its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org Palladium or nickel catalysts are typically employed. wikipedia.org
Stille Coupling: The Stille reaction facilitates the coupling of this compound with organotin compounds. vulcanchem.commdpi.com While effective, the toxicity of organotin reagents is a significant drawback. mdpi.com
Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. nih.govwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This method has been successfully used in the synthesis of complex molecules, including pharmaceutical agents. nih.govwikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with amines in the presence of a palladium catalyst. smolecule.com This is a crucial transformation for the synthesis of many biologically active nitrogen-containing compounds.
The versatility of this compound as a synthon is further enhanced by the reactivity of its methyl group, which can undergo metalation with strong bases, creating a nucleophilic site for further functionalization. ambeed.com
Table 1: Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄ / Base | C-C (Aryl/Vinyl) | |
| Negishi Coupling | Organozinc Reagents | Pd or Ni Catalyst | C-C | vulcanchem.comwikipedia.org |
| Stille Coupling | Organotin Reagents | Pd Catalyst | C-C | vulcanchem.commdpi.com |
| Sonogashira Coupling | Terminal Alkynes | Pd Catalyst / Cu Co-catalyst | C-C (Alkynyl) | nih.govwikipedia.org |
| Buchwald-Hartwig Amination | Amines | Pd Catalyst / Ligand / Base | C-N | smolecule.com |
Role in the Construction of Diverse Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. srdorganics.com this compound serves as a valuable precursor for the synthesis of a wide array of these complex structures. srdorganics.comchemimpex.com The reactivity of both the bromine atom and the methyl group can be strategically exploited to construct fused and substituted heterocyclic systems.
For instance, the bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups and the subsequent cyclization to form new rings. ambeed.com The methyl group, after activation, can also participate in condensation and cyclization reactions. ambeed.com
One notable application is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocycles with significant biological activities. researchgate.netrsc.org The synthesis often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. While not a direct reaction of this compound, its derivatives, where the bromine has been converted to an amino group, are key intermediates in such syntheses. researchgate.net
Furthermore, the nitrile functionality can be introduced by reacting this compound with a cyanide source, yielding 2-methyl-3-cyanopyridine. vulcanchem.com This cyano group is a versatile handle for the construction of various heterocyclic systems through cycloaddition and condensation reactions. vulcanchem.com
Integration into Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. rsc.org Similarly, cascade reactions, involving a series of intramolecular transformations, allow for the rapid construction of complex molecules from simple starting materials.
While specific examples of this compound being directly used in a named multicomponent or cascade reaction are not extensively documented in the provided search results, its derivatives are integral to such processes. The functional handles present in this compound and its derivatives make them ideal candidates for incorporation into these elegant synthetic strategies. For example, the development of MCRs for the synthesis of highly substituted pyridines often relies on precursors that can be derived from functionalized pyridines like this compound. acs.org
The general principles of MCRs and cascade reactions often involve the in-situ generation of reactive intermediates that then undergo further transformations. rsc.org The diverse reactivity of this compound, allowing for the introduction of various functional groups, makes it a valuable starting point for designing substrates for these complex and efficient reaction sequences.
Synthesis of Pyridine Carboxaldehydes from this compound
Pyridine carboxaldehydes are important intermediates in organic synthesis, serving as precursors to a wide range of more complex molecules. A documented method for converting this compound to the corresponding pyridine carboxaldehyde involves a peroxide-initiated gem-dibromination of the methyl group with N-bromosuccinimide (NBS), followed by hydrolysis. chemicalbook.com
This transformation highlights the utility of the methyl group as a synthetic handle. The initial radical bromination converts the methyl group into a dibromomethyl group, which upon hydrolysis, yields the aldehyde functionality. This provides a direct route to compounds like 3-bromo-2-pyridinecarboxaldehyde, which can then be used in further synthetic elaborations. For example, 5-bromo-3-methylpyridine-2-carbaldehyde is a known heterocyclic building block used in the synthesis of tricyclic compounds. biosynth.com
Role As an Intermediate in Pharmaceutical and Agrochemical Development
Precursor in Drug Discovery and Medicinal Chemistry Programs
The stability and compatibility of 3-Bromo-2-methylpyridine with various reaction conditions make it an attractive choice for chemists in drug discovery and medicinal chemistry. chemimpex.com It is a key intermediate in the synthesis of numerous pharmaceuticals, contributing to the development of new treatments for a variety of diseases. chemimpex.comchemicalbook.com
Pyridine (B92270) and its derivatives have been a focus of research for developing new antimicrobial agents. 3-Alkylpyridine alkaloids, for instance, have demonstrated modest antibiotic activity against several Gram-positive bacterial strains. nih.gov The synthesis of novel pyridine derivatives through reactions like the Suzuki cross-coupling of brominated pyridines has yielded compounds with significant biofilm inhibition properties. For example, certain N-[5-bromo-2-methylpyridine-3-yl]acetamide derivatives have shown potent activity against Escherichia coli. mdpi.com Furthermore, pyrazine (B50134) carboxamides derived from brominated anilines have exhibited antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com
This compound is utilized as a building block in the synthesis of novel anti-inflammatory agents. chemimpex.com Pyrimidine (B1678525) derivatives, which can be synthesized from pyridine precursors, are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. nih.govnih.gov The development of new benzofuran–pyrazole–pyridine-based molecules has also shown potential anti-inflammatory and anti-osteoarthritis properties. mdpi.com Natural product classes such as polyphenols, coumarins, and various alkaloids, which can feature pyridine-like structures, are also considered valuable starting points for developing anti-inflammatory drugs. rsc.org
Derivatives of this compound are key intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Pyridine-containing compounds are found in various alkaloids that have applications in treating neurodegenerative diseases. nih.gov These compounds can act as inhibitors of enzymes like monoamine oxidase (MAO), which is a therapeutic target for conditions such as Alzheimer's and Parkinson's diseases. mdpi.com Multitarget drugs for neurodegenerative diseases often incorporate heterocyclic structures derived from intermediates like this compound. mdpi.com
This compound serves as a key intermediate in the creation of anti-cancer agents. chemimpex.com Novel pyridine-bridged analogues of combretastatin-A4 have been synthesized and shown to potently inhibit cell survival and growth in various cancer cell lines. nih.gov The synthesis of novel bromo-pyrimidine analogs has also been a strategy for developing new anticancer agents. ijpcbs.com Pyridine and pyrimidine derivatives are considered a promising class of compounds in the development of treatments for various cancers, including breast, lung, and pancreatic cancer.
Utilization in Agrochemical Formulations
This compound is an important intermediate in the production of agrochemicals, including pesticides. chemicalbook.cominnospk.com Its derivatives are used to create effective solutions for pest control, contributing to crop protection and yield enhancement. chemimpex.comchemimpex.com
The compound is a building block in the production of herbicides and fungicides. chemimpex.com The unique structure of this compound allows for its integration into the molecular frameworks of modern agrochemicals. innospk.com Research into the overlap of molecular targets for herbicides and fungicides suggests that some inhibitors of herbicide targets could also be effective fungicides, highlighting the potential for developing dual-action agrochemicals from common intermediates. nih.gov
Enhancement of Crop Protection Agents
The chemical compound this compound serves as a pivotal intermediate in the synthesis of advanced agrochemicals, contributing significantly to the enhancement of modern crop protection agents. researchgate.net Its importance is rooted in the versatility of the pyridine ring, a foundational structure in a significant portion of contemporary pesticides. lew.romdpi.com Pyridine-based pesticides are noted for their high efficiency, low toxicity, and favorable environmental compatibility, aligning with the developmental trends of the agrochemical industry. lew.ro The unique molecular architecture of this compound, featuring a bromine atom at the 3-position and a methyl group at the 2-position, provides a reactive scaffold for organic synthesis, enabling the construction of more complex and potent agrochemical molecules. researchgate.netnbinno.com
The presence of halogen atoms, such as bromine, in the pyridine structure is a key feature that enhances its utility as a chemical intermediate. nih.gov These halogenated sites provide chemists with reactive handles to build upon, allowing for the seamless integration of the pyridine core into the molecular frameworks of novel herbicides, fungicides, and insecticides. researchgate.netnih.gov This strategic incorporation of the pyridine moiety is instrumental in developing agents with improved efficacy, greater specificity against target pests, and better agricultural yields. nbinno.com
Research into new crop protection agents frequently leverages pyridine-based intermediates to discover compounds with superior biological activity. researchgate.net For instance, studies on novel pyridine derivatives demonstrate the potential of this chemical class in creating effective insecticides. In one such study, newly synthesized compounds containing a pyridine structure were evaluated for their insecticidal activity against the cowpea aphid, Aphis craccivora. The results, when compared against the commercial insecticide acetamiprid, showed promising efficacy, underscoring the value of pyridine intermediates in the discovery of new lead compounds for crop protection. lew.roaun.edu.eg
The table below presents research findings on the insecticidal efficacy of synthesized pyridine derivatives against Aphis craccivora, illustrating the potency achievable with this class of compounds.
| Compound | Target Pest | Exposure Time | LC₅₀ (ppm) |
| Compound 2 | Aphis craccivora | 48 hours | 0.015 |
| Compound 3 | Aphis craccivora | 48 hours | 0.063 |
| Acetamiprid (Reference) | Aphis craccivora | 48 hours | 0.006 |
Data sourced from studies on novel pyridine-based insecticides. lew.ro LC₅₀ (Lethal Concentration, 50%) represents the concentration required to kill 50% of the test population.
Furthermore, the methyl group in this compound can be a precursor for other functional groups, such as a trifluoromethyl (CF₃) group. nih.gov Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of many modern agrochemicals, with over 20 internationally recognized pesticides containing this moiety. nih.gov The synthesis of these advanced compounds often begins with a methylpyridine (picoline) base, which undergoes halogenation and other modifications to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which are then used to build the final active ingredients. nih.gov This pathway from a simple picoline derivative to a highly effective, fourth-generation pesticide highlights the foundational role of intermediates like this compound in the value chain of agrochemical development. lew.ro
Computational and Theoretical Investigations of 3 Bromo 2 Methylpyridine and Its Derivatives
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical approaches provide a microscopic view of the compound's characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used to investigate molecular systems. mdpi.comresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a popular method for achieving a good balance between accuracy and computational cost, especially for medium to large-sized molecules. mdpi.comjocpr.com Both HF and DFT methods have been employed to optimize the molecular structures of pyridine (B92270) derivatives. researchgate.net For instance, studies on related compounds like 3-bromo-2-hydroxypyridine (B31989) have shown that geometries optimized with DFT are in close agreement with those from the HF method. mdpi.com
In a computational study on 2-bromo-3-hydroxy-6-methylpyridine using the B3LYP method with a 6-311G(d,p) basis set, the optimized geometry was determined to find the local minimum energy. jocpr.com The calculated bond lengths and angles provide a detailed picture of the molecular structure.
| Parameter | Type | Calculated Value |
|---|---|---|
| C-C (ring) | Bond Length (Å) | 1.390 - 1.403 |
| C-N | Bond Length (Å) | 1.303 - 1.343 |
| C-Br | Bond Length (Å) | 1.948 |
| C-C-C | Bond Angle (°) | 112.9 - 119.9 |
| C-C-N | Bond Angle (°) | 116.8 - 125.3 |
| Br-C-N | Bond Angle (°) | 117.7 |
Vibrational frequency analysis is a crucial computational tool that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies of the normal modes of vibration, specific spectral bands can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. For pyridine derivatives, DFT calculations have been successfully used to assign vibrational modes. jocpr.comtandfonline.com For example, in 2-bromo-3-hydroxy-6-methylpyridine, C-H stretching vibrations were computationally identified in the region of 2923–3578 cm⁻¹. jocpr.com The characteristic C-Br stretching vibration is typically assigned in the frequency range of 1129–480 cm⁻¹. ijrte.org
| Calculated Frequency (cm⁻¹) | Assignment |
|---|---|
| 3578 | O-H Stretch |
| 3079 | C-H Stretch |
| 3063 | C-H Stretch |
| 2999 | C-H Stretch |
| 2976 | C-H Stretch |
| 2923 | C-H Stretch |
Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict NMR chemical shifts (¹H and ¹³C), which are essential for confirming molecular structures. bohrium.com Theoretical calculations of UV-Vis spectra, often performed using Time-Dependent DFT (TD-DFT), help in understanding the electronic transitions within the molecule. researchgate.net
Frontier Molecular Orbital (FMO) theory is vital for understanding the electronic properties and chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. jocpr.commdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Computational studies on various derivatives of bromo-methyl-pyridines have calculated these FMO properties. For example, a study on 2-bromo-3-hydroxy-6-methylpyridine reported a HOMO-LUMO gap of 5.40 eV. jocpr.com In another extensive study on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001), the HOMO-LUMO energy gaps were found to be in the range of approximately 4.13–5.0 eV, indicating that the kinetic stability varies with different substitutions on the pyridine ring. mdpi.com
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| 2-bromo-3-hydroxy-6-methylpyridine | B3LYP/6-311G(d,p) | -6.582 | -1.185 | 5.397 | jocpr.com |
| 3-bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -7.467 | -0.682 | 6.785 | mdpi.com |
| Derivatives of 5-bromo-2-methylpyridin-3-amine (Series 2a-2i) | B3LYP/6-31G(d,p) | - | - | ~4.13 - 4.86 | mdpi.com |
| Derivatives of N-[5-bromo-2-methylpyridine-3-yl]acetamide (Series 4a-4i) | B3LYP/6-31G(d,p) | - | - | ~4.51 - 5.0 | mdpi.com |
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. jocpr.com The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). tandfonline.com Different colors on the MEP surface represent different potential values:
Red: Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, often associated with lone pairs on heteroatoms like nitrogen or oxygen. mdpi.comtandfonline.com
Blue: Represents regions of most positive electrostatic potential, which are favorable for nucleophilic attack. These electron-deficient areas are often found around hydrogen atoms attached to electronegative atoms. mdpi.comtandfonline.com
Green: Corresponds to regions of neutral or near-zero potential, often found over carbon-carbon and carbon-hydrogen bonds. mdpi.com
For derivatives of this compound, MEP analyses have been performed to understand their intermolecular interactions and reactivity. mdpi.commdpi.com The potential maps help to explain how these molecules might interact with biological receptors or other chemical reagents. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.edu It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization. chemicalpapers.com This delocalization, often described as hyperconjugation, contributes significantly to molecular stability. The energy associated with these donor-acceptor interactions can be calculated, with higher interaction energies indicating greater stabilization. wisc.edu
NBO analysis has been applied to pyridine derivatives to investigate intramolecular hydrogen bonding and charge delocalization. chemicalpapers.combohrium.com By analyzing the occupancy of orbitals and the delocalization interactions, researchers can gain a deeper insight into the electronic factors that govern the molecule's structure and stability. chemicalpapers.com
Computational Elucidation of Reaction Pathways and Mechanisms
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. DFT studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of how a reaction proceeds.
Molecular Docking Simulations for Ligand-Receptor Interactions of Derived Compounds
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction. In the context of this compound, molecular docking simulations have been employed to investigate how its derivatives interact with various biological targets, providing insights into their potential therapeutic applications.
Research has focused on how modifications to the this compound scaffold influence binding affinity and selectivity for specific proteins. These computational studies are crucial for rational drug design, allowing scientists to prioritize the synthesis of compounds with the most promising predicted activity.
Docking Studies on Bromodomain Inhibitors
A significant area of investigation for pyridine derivatives involves their potential as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are considered important targets in oncology and inflammatory diseases. Computational studies on derivatives of this compound have explored their ability to bind to the active sites of these proteins.
For instance, a theoretical investigation of 3-bromo-2-hydroxypyridine, a closely related analog, involved molecular docking studies against bromodomain-containing protein 2 (BRD2) inhibitors. researchgate.netmdpi.com The primary goal was to calculate the minimum binding energies and to understand the hydrogen bond interactions within the active site of the target proteins, which were identified by their Protein Data Bank (PDB) IDs. researchgate.netmdpi.com Similarly, derivatives of 3-amino-2-methylpyridine (B1201488) have been identified as potential ligands for the BAZ2B bromodomain, highlighting the versatility of the substituted pyridine core in targeting this protein family. dntb.gov.ua
Table 1: Molecular Docking of this compound Analogs Against Bromodomain Targets
| Derived Compound/Analog | Target Protein | PDB ID | Research Focus |
|---|---|---|---|
| 3-bromo-2-hydroxypyridine | BRD2 Inhibitor Active Sites | 5IBN, 3U5K, 6CD5 | Calculation of minimum binding energies and analysis of hydrogen bond interactions. researchgate.netmdpi.com |
Docking Studies on Other Enzyme and Receptor Targets
The structural framework of this compound is a valuable starting point for developing ligands for a diverse range of biological targets beyond bromodomains. Molecular docking simulations have been applied to predict the efficacy of such derivatives against other enzymes and receptors implicated in various diseases.
One area of research has been the development of thymidylate synthase inhibitors for the treatment of colorectal cancer. jocpr.com Pyridine and pyrimidine (B1678525) derivatives have been identified as potent inhibitors of this enzyme, which is critical for DNA synthesis and repair. jocpr.com Molecular docking is used to model the interactions of these derivatives within the enzyme's active site to guide the synthesis of more effective chemotherapeutic agents. jocpr.com
Furthermore, other derivatives have been studied for their effects on the central nervous system. A notable example is 2-(2-(5-bromopyridin-3-yl)ethynyl)-5-methylpyridine, a structural analog that was investigated as a ligand for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov Docking studies help elucidate how such compounds bind to allosteric sites on the receptor, potentially modulating its activity and offering new avenues for treating neurological disorders. nih.gov
Table 2: Molecular Docking of Pyridine Derivatives Against Various Receptors
| Derived Compound/Analog | Target Protein/Enzyme | PDB ID | Research Focus |
|---|---|---|---|
| Pyridine derivatives | Thymidylate Synthase | Not Specified | Identification of potent enzyme inhibitors for anti-colorectal cancer therapy. jocpr.com |
| 2-(2-(5-bromopyridin-3-yl)ethynyl)-5-methylpyridine | Metabotropic Glutamate Receptor 5 (mGlu5) | Not Specified | Investigation as a neutral allosteric site ligand. nih.gov |
These computational investigations underscore the value of the substituted pyridine scaffold in medicinal chemistry. By simulating ligand-receptor interactions, researchers can effectively screen and design novel derivatives of this compound tailored for high-affinity binding to a variety of therapeutically relevant proteins.
Structure Activity Relationship Sar Studies of 3 Bromo 2 Methylpyridine Derivatives
Impact of Substituent Effects on Reactivity and Regioselectivity
The reactivity and regioselectivity of the 3-bromo-2-methylpyridine ring are significantly influenced by the interplay between the bromine atom, the methyl group, and any additional substituents. The bromine at the 3-position renders the pyridine (B92270) ring electron-deficient, making it a good leaving group and activating the ring for nucleophilic aromatic substitution. Conversely, the methyl group at the C2 position can sterically hinder reactions at adjacent positions but also lowers the activation energy for nucleophilic aromatic substitution compared to an unsubstituted 3-bromopyridine. smolecule.com
In electrophilic substitution reactions, the directing effects of the substituents are crucial. The methyl group at position 2 is ortho- and para-directing, while the electron-withdrawing bromine atom at position 3 is meta-directing. smolecule.com This combination of effects preferentially directs incoming electrophiles to the 4-position of the pyridine ring. smolecule.com
The nature of other substituents further modulates this reactivity. For instance, in 3-bromo-2-methylpyridin-4-amine, the strongly activating amino group at the 4-position directs electrophiles to the para position (relative to itself) and stabilizes reaction intermediates through resonance. In the case of 3-bromo-6-(bromomethyl)-2-methylpyridine, the reactivity of the two bromine atoms is distinct; the bromomethyl group at the C6 position is highly susceptible to S(_N)2 displacement under mild conditions, whereas the aromatic bromine at C3 requires stronger nucleophiles and higher temperatures for substitution. smolecule.com
Studies on the reaction of 2-bromopyridine (B144113) derivatives with potassium methoxide (B1231860) have shown that the deactivating influence of a methyl group is position-dependent. The order of reactivity was found to be 2-bromo- > 2-bromo-3-methyl- > 2-bromo-5-methyl-pyridine, indicating that a methyl group at the 3-position is less deactivating than one at the 5-position. rsc.org
Table 1: Influence of Substituents on the Reactivity of the Pyridine Ring
| Substituent | Position | Effect on Reactivity |
|---|---|---|
| Bromine | 3 | Electron-withdrawing, good leaving group, activates for nucleophilic substitution. |
| Methyl | 2 | Steric hindrance, lowers activation energy for nucleophilic substitution. smolecule.com |
| Amino | 4 | Electron-donating, directs electrophiles, stabilizes intermediates. |
| Bromomethyl | 6 | Highly reactive site for S(_N)2 displacement. smolecule.com |
Systematic Structural Modifications for Enhanced Biological Potency
Systematic structural modification is a cornerstone of drug discovery, and the this compound core provides a robust starting point for such endeavors. By methodically altering substituents, researchers can enhance biological potency and refine other pharmacological properties.
For example, in the development of cytochrome P-450 2A6 inhibitors, 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines were used as lead compounds. nih.gov A systematic appendage of a methyl group to all available positions around the pyridine ring identified the 4-position as a key site for modification. nih.gov Further elaboration at this position led to the discovery of analogues with significantly increased inhibitory potency. nih.gov
In the pursuit of ALK2 inhibitors for diseases like diffuse intrinsic pontine glioma (DIPG), SAR studies on a 3,5-diarylpyridine scaffold, an analogue of this compound derivatives, have been fruitful. acs.orgscholaris.ca Initial lead compounds, while potent, suffered from off-target effects, such as affinity for the hERG potassium channel. acs.orgscholaris.ca Systematic modification of a trimethoxyphenyl moiety on this scaffold led to the development of a benzamide (B126) analogue, M4K2149, which retained high potency against ALK2 but had a much-reduced affinity for hERG. acs.orgscholaris.ca Subsequent modifications, such as the introduction of 2-fluoro-6-methoxybenzamide (B1330465) groups, yielded derivatives with not only high inhibitory activity but also excellent selectivity and superior pharmacokinetic profiles. acs.org
The synthesis of novel pyridine derivatives for potential anti-thrombolytic and biofilm-inhibiting applications also showcases the power of systematic modification. Starting from 5-bromo-2-methylpyridin-3-amine (B1289001), researchers synthesized N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This intermediate was then subjected to Suzuki cross-coupling reactions with a variety of arylboronic acids, allowing for the systematic exploration of the effect of the aryl substituent. mdpi.com The biological activity was found to be highly dependent on the substitution pattern of the coupled aryl ring; for instance, a derivative (2i) bearing both chloro and fluoro groups on the aryl ring exhibited the highest anti-thrombolytic activity. mdpi.com Another derivative (4f) proved to be the most potent against Escherichia coli biofilms. mdpi.com
Rational Design Principles for Novel Analogues Based on the this compound Scaffold
Rational drug design leverages structural information of the biological target to guide the synthesis of more potent and selective compounds. The this compound scaffold is an excellent starting point for such strategies, with the bromine atom acting as a crucial handle for synthetic elaboration.
A primary tool in the rational design of analogues is the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura reaction. smolecule.commdpi.com This reaction allows for the predictable and efficient formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the bromine's position. mdpi.com This approach was used to create libraries of pyridine derivatives from 5-bromo-2-methylpyridin-3-amine to probe for anti-thrombolytic and antimicrobial activities. mdpi.com
Computational chemistry plays a vital role in modern rational design. Molecular modeling and the calculation of properties like Fukui indices and electrostatic potential maps can predict the most reactive sites for nucleophilic or electrophilic attack on the pyridine ring, thereby guiding synthetic strategy.
In the design of ALK2 inhibitors, knowledge of the target's binding pocket was paramount. It was known that a trimethoxyphenyl group on a related inhibitor occupied a hydrophobic pocket and formed a water-mediated hydrogen bond with the catalytic lysine (B10760008) residue (K235). acs.orgacs.org Rational design led to the replacement of a para-methoxy group with a primary amide, which successfully formed a direct hydrogen bond with K235, enhancing binding affinity. acs.org
Similarly, for the development of BAZ2B bromodomain ligands, the design process was initiated by in silico docking. nih.gov These computational studies predicted a specific binding mode for 3-amino-2-methylpyridine (B1201488) derivatives, which was later confirmed by crystallography. nih.gov The models showed the pyridine "head" forming a water-mediated hydrogen bond with a conserved tyrosine (Tyr1901), while the 3-amino linker donates a hydrogen bond to a proline residue (Pro1888). nih.gov This understanding allowed for the rational design of various "tail" groups (substituents on the 3-amino group) to make additional favorable interactions, such as a sulfonyl group hydrogen bonding with a nearby asparagine (Asn1894). nih.gov
Case Studies of SAR in Specific Therapeutic or Agrochemical Areas (e.g., ALK2 inhibitors, Bromodomain Ligands, Anticancer Agents)
The versatility of the this compound scaffold is evident in its application across various therapeutic areas.
ALK2 Inhibitors Activin receptor-like kinase 2 (ALK2) is a target for diseases like fibrodysplasia ossificans progressiva (FOP) and DIPG. nih.gov The 2-aminopyridine (B139424) chemical class, which includes derivatives of this compound, has been a rich source of ALK2 inhibitors. acs.org SAR studies on a series of 3,5-diaryl-2-aminopyridines identified a 2-methylpyridine (B31789) derivative, LDN-214117, as a potent and highly selective ALK2 inhibitor with low cytotoxicity. acs.orgnih.gov Key findings from the SAR of this class include:
Replacing a 3-phenol group with a 4-phenylpiperazine moiety dramatically increased potency in cell-based assays. acs.org
Swapping a 3,4,5-trimethoxyphenyl group at the 5-position with a 5-quinoline group enhanced selectivity for BMP receptors like ALK2 over related TGF-β receptors. acs.org
To address hERG liability in the lead compound LDN-214117, a benzamide analogue (M4K2149) was designed, which maintained ALK2 inhibition but had significantly reduced hERG affinity. acs.orgscholaris.ca
Table 2: SAR of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors
| Compound | R1 (Position 5) | R2 (Position 3) | ALK2 IC₅₀ (nM) | Key Feature |
|---|---|---|---|---|
| K02288 | 3,4,5-Trimethoxyphenyl | Phenol | 1.9 | Parent compound. nih.gov |
| LDN-214117 | 3,4,5-Trimethoxyphenyl | 4-(Piperazin-1-yl)phenyl | 29.8 | Potent with low cytotoxicity. acs.orgnih.gov |
| Compound 31 | 5-Quinoline | 4-(Piperazin-1-yl)phenyl | 11.2 | Increased selectivity for BMP vs. TGF-β. acs.org |
| M4K2149 | Benzamide derivative | 4-(Piperazin-1-yl)phenyl | ~20-50 | Reduced hERG affinity. acs.orgscholaris.ca |
Bromodomain Ligands Bromodomains are protein modules that recognize acetylated lysine residues and are considered important epigenetic targets. Derivatives of 3-amino-2-methylpyridine have been successfully developed as ligands for the BAZ2B bromodomain. nih.gov X-ray crystallography confirmed the binding mode where the pyridine nitrogen is involved in a water-mediated hydrogen bond with Tyr1901, and the 3-amino group interacts with the protein backbone. nih.gov Modifications to the substituent on the amino group (the "tail") allowed for optimization of binding; for example, adding a sulfonyl-containing tail introduced a new hydrogen bond with Asn1894. nih.gov In a different context, picolinamide-based compounds have been optimized to achieve high selectivity for the second bromodomain (BD2) of BET proteins over the first (BD1). nih.gov Furthermore, computational studies on 3-bromo-2-hydroxypyridine (B31989) suggest its potential as a bromodomain inhibitor scaffold, with docking simulations indicating favorable hydrogen bonding in the active sites of BRD2. researchgate.netmdpi.com
Anticancer Agents The this compound core and its close analogues are found in various compounds with anticancer potential.
Derivatives of 3-bromo-2-cyanopyridine (B14651) have demonstrated significant cytotoxicity against several human cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and liver (HepG2). The proposed mechanism of action is the inhibition of topoisomerase enzymes, which are critical for DNA replication in cancer cells.
In an effort to improve existing cancer drugs, phenylpicolinamide derivatives of sorafenib (B1663141) were created. researchgate.net Replacing the diarylurea moiety of sorafenib with a phenylpicolinamide group resulted in compounds with potent activity against lung (A549) and breast (MCF-7) cancer cells. researchgate.net
Photoactivatable platinum(IV) complexes, a class of potential photodynamic therapy agents, have been synthesized incorporating 2-bromo-3-methylpyridine (B184072) as a ligand. rjptonline.org These complexes showed toxicity against human ovarian cancer cells, even in the absence of light. rjptonline.org
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for 3-Bromo-2-methylpyridine Transformations
This compound is a valuable substrate for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. The bromine atom at the C3 position provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com Research is increasingly focused on developing more efficient, selective, and sustainable catalytic systems to carry out these transformations.
Palladium-catalyzed reactions, particularly the Suzuki cross-coupling, have been effectively used to synthesize novel pyridine (B92270) derivatives from bromo-pyridine precursors. mdpi.comresearchgate.net For instance, the Suzuki reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium phosphate (B84403) (K₃PO₄), yields a range of biaryl pyridine compounds. mdpi.comresearchgate.net
Future research directions in this area include:
Exploring Alternative Metal Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. Research into catalysts based on more abundant and less toxic metals like copper, nickel, and iron is a significant area of interest for transforming this compound.
Ligand Development: The design of novel ligands for metal catalysts can enhance reaction efficiency, selectivity, and functional group tolerance. This allows for the synthesis of more complex molecules under milder conditions.
Photocatalysis and Electrocatalysis: The use of light or electricity to drive chemical reactions offers green and sustainable alternatives to traditional thermal methods. Developing photocatalytic systems for the functionalization of this compound is an emerging field.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. acs.org Adapting catalytic transformations of this compound to flow chemistry setups is a promising avenue for industrial applications. acs.org
A summary of a typical catalytic system for a related bromo-methylpyridine derivative is presented below.
| Catalyst System Component | Example | Role in Reaction |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates oxidative addition and reductive elimination steps. mdpi.com |
| Base | Potassium Phosphate (K₃PO₄) | Activates the boronic acid and facilitates transmetalation. mdpi.com |
| Solvent | 1,4-Dioxane/Water Mixture | Provides a suitable medium for the reaction, dissolving both organic and inorganic reagents. mdpi.comresearchgate.net |
| Reactant | Arylboronic Acids | Provides the aryl group to be coupled with the pyridine ring. mdpi.comresearchgate.net |
Exploration of New Biological Applications for Derived Compounds
Pyridine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. mdpi.com The functional handles on this compound make it an excellent starting point for creating libraries of novel compounds to be screened for various biological activities. chemimpex.com
Emerging research focuses on synthesizing derivatives of this compound and related compounds to explore their therapeutic potential in several areas:
Antimicrobial Agents: Derivatives of brominated pyridines have been evaluated for their effectiveness against various bacterial strains, with some showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The development of new antimicrobial agents is critical in the face of growing antibiotic resistance.
Anti-Thrombotic Activity: Studies on pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) have shown promising anti-thrombolytic activity. mdpi.comresearchgate.net One derivative, in particular, exhibited a 41.32% lysis value against clot formation in human blood, indicating potential for treating thrombotic conditions. mdpi.comresearchgate.net
Anticancer Research: The cytotoxic effects of brominated pyridine derivatives are being investigated against various cancer cell lines. The bromine atoms can enhance reactivity and biological efficacy, potentially by inducing apoptosis in cancer cells.
Agrochemicals: Beyond pharmaceuticals, these compounds serve as intermediates in the formulation of agrochemicals, including pesticides and herbicides, contributing to crop protection and yield enhancement. chemimpex.compatsnap.comgoogle.com
The table below highlights the investigated biological activities of derivatives from a closely related starting material, 5-bromo-2-methylpyridin-3-amine.
| Compound Derivative | Biological Activity Investigated | Key Finding | Citation |
| Derivative 4b | Anti-thrombolytic | Highest percentage lysis value (41.32%) against clot formation. | mdpi.comresearchgate.net |
| Derivative 4f | Biofilm Inhibition (E. coli) | Most potent against Escherichia coli with an inhibition value of 91.95%. | mdpi.comresearchgate.net |
| Various Derivatives | Cytotoxicity | Potential to induce apoptosis in cancer cells. |
Advanced Computational Approaches for Predictive Design and Lead Optimization
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound and its derivatives, advanced computational approaches are being used to accelerate the discovery and optimization process.
Key computational methods and their applications include:
Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure and reactivity of molecules. mdpi.com For pyridine derivatives, DFT has been employed to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and reactivity indices. mdpi.comresearchgate.netmdpi.com This information helps predict the most likely sites for chemical reactions and understand the electronic properties that govern biological activity. mdpi.comresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. mdpi.com For derivatives of this compound, molecular docking can be used to screen for potential biological targets and to understand the interactions (e.g., hydrogen bonding) that determine binding affinity. mdpi.com This is crucial for designing potent and selective drug candidates.
Quantum Mechanical Investigations: These studies provide fundamental insights into reaction mechanisms. For example, computational studies on Suzuki cross-coupling reactions involving bromo-pyridines help to elucidate the catalytic cycle and predict the efficiency of different catalysts and substrates. mdpi.comresearchgate.net
A study on pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine utilized DFT calculations with the B3LYP/6-31G(d,p) basis set to understand their properties. mdpi.comresearchgate.net Such studies provide a theoretical framework that complements experimental work, guiding the synthesis of new compounds with desired characteristics.
Integration of this compound in Materials Science Research
The unique electronic and structural properties of the pyridine ring make it an attractive component for advanced functional materials. This compound serves as a versatile building block for creating these materials due to its ability to undergo a wide range of functionalization reactions. chemimpex.com
Emerging research directions in this field include:
Organic Electronics: Pyridine-containing molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to tune the electronic properties of this compound through substitution reactions makes it a valuable precursor for creating new organic semiconductors.
Polymers and Coatings: The incorporation of functionalized pyridine units into polymer backbones can impart specific properties such as thermal stability, conductivity, or metal-coordinating ability. Derivatives of this compound can be used to develop novel polymers and coatings with enhanced durability and performance. chemimpex.com
Coordination Compounds and Catalysis: The nitrogen atom in the pyridine ring is an excellent ligand for metal ions. This allows for the synthesis of coordination compounds and metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and sensing. This compound can be used to create functionalized ligands for these materials. vulcanchem.com
The integration of this compound into materials science is still a developing area, but its versatility as a synthetic building block suggests significant potential for future innovations. chemimpex.com
Q & A
Q. What are the established synthetic routes for preparing 3-Bromo-2-methylpyridine?
The primary method involves direct bromination of 2-methylpyridine using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions. For example, bromination of 2-amino-3-methylpyridine yields derivatives like 2-amino-5-bromo-3-methylpyridine, highlighting regioselectivity in bromination . Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical to minimize di- or polybrominated byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assignments based on coupling patterns and chemical shifts (e.g., ¹H NMR δ 2.34 ppm for methyl groups; aromatic protons at δ 6.86–8.28 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 133.0885 for related derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).
Table 1: Representative NMR Data for 3-Cyclopropyl-2-methylpyridine (Derivative)
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | 2.34 | Singlet |
| Cyclopropyl protons | 0.87–1.07 | Multiplet |
| Aromatic protons | 6.86–8.28 | Multiple |
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin Irrit. 2, Eye Irrit. 1) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions using this compound as a substrate?
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. demonstrates visible-light-mediated reactions (90% yield) with cyclopropane derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Additives : K₂CO₃ or Cs₂CO₃ improves base-mediated deprotonation in Heck or Ullmann reactions.
Q. What strategies mitigate regioselectivity challenges during bromination of 2-methylpyridine?
- Directing Groups : Introduce temporary groups (e.g., -NH₂) to steer bromination to the 3-position, followed by removal .
- Low-Temperature Bromination : Reduces kinetic competition between mono- and dibromination .
- Computational Modeling : Predict reactive sites using DFT calculations (Note: Not directly evidenced but suggested for advanced studies).
Q. How should contradictory data in catalytic reaction outcomes be analyzed?
- Systematic Screening : Vary catalysts (e.g., Pd vs. Ni), ligands, and solvents to identify optimal conditions.
- Byproduct Analysis : Use GC-MS or HPLC to trace undesired products (e.g., dehalogenated species).
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to pinpoint rate-limiting steps .
Q. What are the applications of this compound in heterocycle synthesis?
- Imidazopyridines : Cyclization with 2-amino-5-methylpyridine forms bioactive cores (e.g., zolpidem analogs) .
- Pyridine-Oxide Derivatives : Oxidation yields 1-oxide intermediates for further functionalization .
- Cross-Coupling : Forms biaryl motifs in pharmaceuticals (e.g., kinase inhibitors) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
